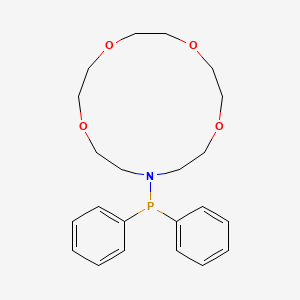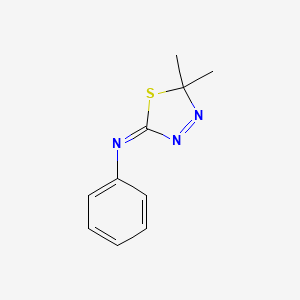
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes multiple methyl groups and a propan-2-yl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperazines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2-Trimethylpiperazine: Lacks the methylidene and propan-2-yl groups, resulting in different chemical properties.
3-Methylidene-4-(propan-2-yl)piperazine: Similar structure but lacks the additional methyl groups, affecting its reactivity and applications.
Uniqueness
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91823-92-6 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
1,2,2-trimethyl-3-methylidene-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-8-7-12(6)11(4,5)10(13)3/h9H,3,7-8H2,1-2,4-6H3 |
InChI-Schlüssel |
KSCDVRLDJIQFRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(C(C1=C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/no-structure.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)





![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
